(ISOQUINOLIN-5-YLOXY)-ACETIC ACID ETHYL ESTER
Overview
Description
Preparation Methods
The synthesis of (ISOQUINOLIN-5-YLOXY)-ACETIC ACID ETHYL ESTER typically involves the reaction of isoquinoline derivatives with ethyl bromoacetate under basic conditions. One common method includes the use of a palladium-catalyzed coupling reaction, followed by cyclization . Industrial production methods often employ similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
(ISOQUINOLIN-5-YLOXY)-ACETIC ACID ETHYL ESTER undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of ethyl [(isoquinolin-5-yl)oxy]ethanol.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, producing a variety of substituted isoquinoline compounds.
Scientific Research Applications
(ISOQUINOLIN-5-YLOXY)-ACETIC ACID ETHYL ESTER has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex isoquinoline derivatives.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (ISOQUINOLIN-5-YLOXY)-ACETIC ACID ETHYL ESTER involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes and receptors involved in critical biological processes, thereby modulating their activity. This interaction can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
(ISOQUINOLIN-5-YLOXY)-ACETIC ACID ETHYL ESTER can be compared with other isoquinoline derivatives, such as:
Isoquinoline: The parent compound, known for its wide range of biological activities.
1,2,3,4-Tetrahydroisoquinoline: A derivative with significant neuroprotective and anticancer properties.
Quinoline: Another related compound with notable antimicrobial and antimalarial activities.
Properties
IUPAC Name |
ethyl 2-isoquinolin-5-yloxyacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-2-16-13(15)9-17-12-5-3-4-10-8-14-7-6-11(10)12/h3-8H,2,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIPMSQCRENDMKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=CC2=C1C=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80512590 | |
Record name | Ethyl [(isoquinolin-5-yl)oxy]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80512590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130292-81-8 | |
Record name | Ethyl [(isoquinolin-5-yl)oxy]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80512590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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